molecular formula C27H30O5 B12521149 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane CAS No. 652155-73-2

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane

Cat. No.: B12521149
CAS No.: 652155-73-2
M. Wt: 434.5 g/mol
InChI Key: XFBWLVNBQSGRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure substituted with benzyloxy and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane typically involves the reaction of appropriate benzyloxy and methoxyphenyl precursors under controlled conditions. One common method involves the use of benzyloxy alcohols and methoxyphenyl aldehydes in the presence of acid catalysts to form the dioxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acids.

    Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

    Oxidation: Benzoic acids and related derivatives.

    Reduction: Phenolic compounds.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxyphenyl groups can interact with enzymes and receptors, potentially modulating their activity. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyloxy groups enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic chemistry.

Properties

CAS No.

652155-73-2

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,5-bis(phenylmethoxymethyl)-1,3-dioxane

InChI

InChI=1S/C27H30O5/c1-28-25-14-12-24(13-15-25)26-31-20-27(21-32-26,18-29-16-22-8-4-2-5-9-22)19-30-17-23-10-6-3-7-11-23/h2-15,26H,16-21H2,1H3

InChI Key

XFBWLVNBQSGRAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2OCC(CO2)(COCC3=CC=CC=C3)COCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.